molecular formula C17H19N3O4S B378237 1-BENZYL-4-(2-NITROBENZENESULFONYL)PIPERAZINE

1-BENZYL-4-(2-NITROBENZENESULFONYL)PIPERAZINE

Cat. No.: B378237
M. Wt: 361.4g/mol
InChI Key: JOPFADCZHBMVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-4-(2-NITROBENZENESULFONYL)PIPERAZINE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a benzyl group and a 2-nitro-benzenesulfonyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-BENZYL-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the benzyl and 2-nitro-benzenesulfonyl groups. Common synthetic routes include:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-BENZYL-4-(2-NITROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzyl and sulfonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-BENZYL-4-(2-NITROBENZENESULFONYL)PIPERAZINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-(2-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-BENZYL-4-(2-NITROBENZENESULFONYL)PIPERAZINE can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties, it differs in the absence of the sulfonyl and nitro groups.

    4-Nitrobenzylpiperazine: Similar in structure but lacks the sulfonyl group, affecting its chemical reactivity and applications.

    4-Sulfonylpiperazine: Lacks the nitro group, which influences its biological activity and chemical properties.

The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4g/mol

IUPAC Name

1-benzyl-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H19N3O4S/c21-20(22)16-8-4-5-9-17(16)25(23,24)19-12-10-18(11-13-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2

InChI Key

JOPFADCZHBMVDM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

solubility

24.4 [ug/mL]

Origin of Product

United States

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